3-Hydroxy Imiquimod
Overview
Description
3-Hydroxy Imiquimod is a derivative of Imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts . The addition of a hydroxyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in scientific research and pharmaceutical applications.
Scientific Research Applications
3-Hydroxy Imiquimod has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for modulating immune responses.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and as an active ingredient in topical formulations .
Mechanism of Action
Target of Action
3-Hydroxy Imiquimod, like its parent compound Imiquimod, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the innate immune system, responsible for recognizing and responding to microbial pathogens .
Mode of Action
This compound acts as an agonist of TLR7 , triggering a cascade of immune responses .
Biochemical Pathways
Upon binding to TLR7, this compound activates various intracellular biochemical processes and signaling pathways . This activation leads to the production and secretion of pro-inflammatory cytokines, predominantly interferon (IFN)-α, tumor necrosis factor (TNF)-α, and interleukin (IL)-12 . These cytokines enhance both the innate and acquired arms of the immune system .
Pharmacokinetics
Like imiquimod, it is likely to be used topically, which would limit its systemic absorption and potential side effects .
Result of Action
The activation of immune responses by this compound leads to inflammatory cell infiltration within the field of drug application, followed by apoptosis of diseased tissue . This results in the elimination of the infectious agent or precancerous cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of microbial pathogens can trigger the TLR7 pathway, enhancing the compound’s efficacy . Additionally, the stability and action of this compound may be affected by factors such as pH, temperature, and the presence of other biological molecules in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Hydroxy Imiquimod, like its parent compound Imiquimod, is known to interact with various enzymes, proteins, and other biomolecules. Imiquimod is known to interact with Toll-like receptor 7 (TLR7) and adenosine receptors . It also interacts with molecules that regulate the synthesis of cyclic adenosine monophosphate . It is likely that this compound shares similar interactions, but specific studies on this compound are currently limited.
Cellular Effects
Imiquimod, and by extension this compound, has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce the production of pro-inflammatory cytokines, leading to the activation of antigen-presenting cells and other components of innate immunity .
Molecular Mechanism
Imiquimod, its parent compound, is known to stimulate innate and acquired immune responses, leading to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Imiquimod have shown that it induces pro-inflammatory cytokines, chemokines, and other mediators leading to activation of antigen-presenting cells over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Imiquimod has shown that it can induce psoriasis-like dermatitis in mice . This suggests that the effects of this compound may also vary with different dosages in animal models.
Metabolic Pathways
Imiquimod is known to be involved in the mevalonate pathway of isoprenoid biosynthesis . It is likely that this compound is involved in similar pathways.
Transport and Distribution
Imiquimod is known to be well-suited to penetrate the epidermal barrier due to its relatively small size and hydrophobicity , suggesting that this compound may have similar properties.
Subcellular Localization
Studies on the related compound, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), have shown that it is localized within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm . It is possible that this compound may have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Imiquimod typically involves the hydroxylation of Imiquimod. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to Imiquimod.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Comparison with Similar Compounds
Imiquimod: The parent compound, known for its immune-modulating properties.
Resiquimod: An analog of Imiquimod with enhanced potency and broader immune-stimulating effects.
EAPB0203, EAPB0503, EABP02303: Imidazoquinoxaline analogues with modifications to the imidazoquinoline structure, offering different pharmacological profiles .
Uniqueness: 3-Hydroxy Imiquimod is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential biological activity. This modification allows for more diverse applications and the possibility of developing new therapeutic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRATYRRGCLIWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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